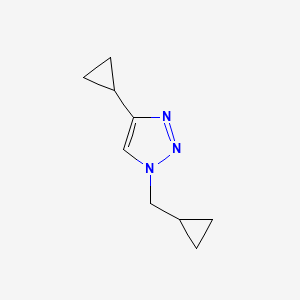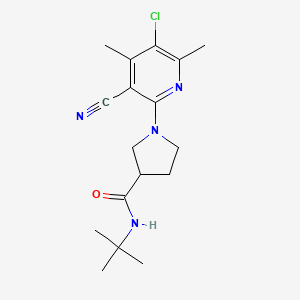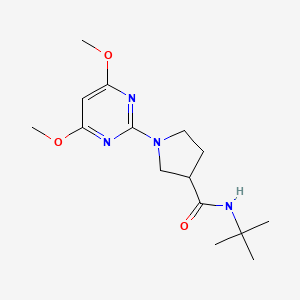![molecular formula C14H19N5 B6470261 1-cyclobutyl-4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazine CAS No. 2640829-78-1](/img/structure/B6470261.png)
1-cyclobutyl-4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-cyclobutyl-4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazine is a synthetic organic compound that belongs to the class of pyrrolopyrimidine derivatives.
Wirkmechanismus
Target of Action
The primary target of 1-cyclobutyl-4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazine is the Janus Kinase (JAK) family of enzymes, specifically JAK1 . JAKs are intracellular tyrosine kinases that mediate the signaling of numerous cytokines and growth factors involved in the regulation of immunity, inflammation, and hematopoiesis .
Mode of Action
As a JAK inhibitor, this compound selectively inhibits JAK1, thereby disrupting the signaling of cytokines and growth factors . This disruption can lead to changes in cell proliferation and differentiation .
Biochemical Pathways
The inhibition of JAK1 affects the JAK-STAT signaling pathway, which is involved in transmitting information from chemical signals outside the cell, through the cell membrane, and into gene promoters on the DNA in the cell nucleus, causing DNA transcription and activity in the cell .
Result of Action
The inhibition of JAK1 by this compound can lead to a decrease in the signaling of cytokines and growth factors, potentially affecting cell proliferation and differentiation . This could result in changes in immune response, inflammation, and hematopoiesis .
Biochemische Analyse
Biochemical Properties
1-cyclobutyl-4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazine has been found to interact with several enzymes and proteins. Notably, it has shown promising cytotoxic effects against different cancer cell lines, with IC50 values ranging from 29 to 59 µM . It exhibits significant activity against EGFR, Her2, VEGFR2, and CDK2 enzymes .
Cellular Effects
In cellular processes, this compound has been observed to influence cell function significantly. It has been found to induce cell cycle arrest and apoptosis in HepG2 cells . This compound also influences cell signaling pathways and gene expression .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It has been found to induce an increase in proapoptotic proteins caspase-3 and Bax, as well as the downregulation of Bcl-2 activity . Molecular docking studies have indicated similar binding interactions between this compound and the four enzymes, as observed with sunitinib .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclobutyl-4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolopyrimidine Core: The pyrrolopyrimidine core can be synthesized through a cyclization reaction involving a suitable pyrrole derivative and a nitrile compound under acidic conditions.
Introduction of the Cyclobutyl Group: The cyclobutyl group can be introduced via a nucleophilic substitution reaction using a cyclobutyl halide.
Attachment of the Piperazine Moiety: The final step involves the coupling of the pyrrolopyrimidine core with piperazine under basic conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts .
Analyse Chemischer Reaktionen
Types of Reactions
1-cyclobutyl-4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as molybdenum trioxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Wissenschaftliche Forschungsanwendungen
1-cyclobutyl-4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazine has several scientific research applications:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are also kinase inhibitors with similar biological activities.
N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives: These derivatives exhibit NF-κB inducing kinase inhibitory activity.
Uniqueness
1-cyclobutyl-4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazine is unique due to its specific structural features, such as the cyclobutyl group and the piperazine moiety, which contribute to its distinct binding affinity and selectivity for certain kinases. This makes it a promising candidate for further development as a multi-targeted kinase inhibitor .
Eigenschaften
IUPAC Name |
4-(4-cyclobutylpiperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5/c1-2-11(3-1)18-6-8-19(9-7-18)14-12-4-5-15-13(12)16-10-17-14/h4-5,10-11H,1-3,6-9H2,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFMCBDDJDRVFBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCN(CC2)C3=NC=NC4=C3C=CN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-tert-butyl-1-[2-(trifluoromethyl)pyridin-4-yl]pyrrolidine-3-carboxamide](/img/structure/B6470185.png)
![N-tert-butyl-1-[(oxan-3-yl)methyl]pyrrolidine-3-carboxamide](/img/structure/B6470200.png)
![N-tert-butyl-1-[(1,1-dioxo-1lambda6-thian-4-yl)methyl]pyrrolidine-3-carboxamide](/img/structure/B6470201.png)
![8-(morpholine-4-sulfonyl)-3-phenyl-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione](/img/structure/B6470207.png)
![3-methyl-4-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methoxy}pyridine](/img/structure/B6470209.png)
![3-chloro-4-({1-[(oxolan-2-yl)methyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B6470215.png)

![1-(oxan-4-yl)-N-{thieno[3,2-d]pyrimidin-4-yl}pyrrolidin-3-amine](/img/structure/B6470229.png)

![N-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}-1-(oxan-4-yl)pyrrolidin-3-amine](/img/structure/B6470242.png)
![3-tert-butyl-8-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione](/img/structure/B6470243.png)
![1-(oxan-4-yl)-N-{[1,3]thiazolo[4,5-c]pyridin-2-yl}pyrrolidin-3-amine](/img/structure/B6470253.png)

![2-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine](/img/structure/B6470264.png)
